![molecular formula C22H28N2O4S B2501056 Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-66-8](/img/structure/B2501056.png)

Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

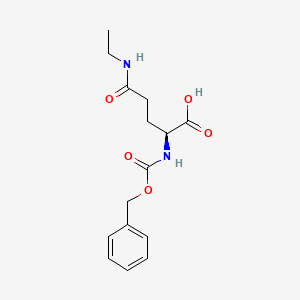

The compound of interest, Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that falls within the category of heterocyclic compounds. These types of compounds are characterized by rings that contain atoms of at least two different elements as members of the ring(s). In this case, the heterocyclic system includes a thieno[2,3-c]pyridine moiety, which is a fused ring system combining a thiophene ring and a pyridine ring.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include the formation of Schiff base compounds, as seen in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These processes typically involve the reaction of an amino group with an aldehyde to form an imine, which can then undergo further transformations. The synthesis of such compounds is often facilitated by the use of reagents like titanium(IV) chloride, as seen in the one-pot synthesis of related ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis can also be employed to determine the crystal and molecular structure, revealing details such as intramolecular hydrogen bonding and the spatial arrangement of the atoms within the molecule .

Chemical Reactions Analysis

Heterocyclic compounds like the one can undergo a variety of chemical reactions. For instance, they can react with nucleophilic reagents to form different derivatives, as seen with Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be converted into various naphthalene and pyridine derivatives . Additionally, reactions with guanidine and N-alkyl(or benzyl)guanidines can lead to the synthesis of pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point, solubility, and stability . The thermal behavior can be studied using thermal analysis techniques, and the electronic properties can be investigated through Density Functional Theory (DFT) analyses .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a variety of novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems. These derivatives are synthesized through reactions with carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives and other related polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

It also plays a role in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, showcasing the compound's utility in creating a diverse range of chemically and potentially pharmacologically relevant structures (Mohamed, 2021).

Antimicrobial Activity

Research into the antimicrobial activity of new pyridine derivatives, including those derived from Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate, reveals variable and modest activity against investigated strains of bacteria and fungi. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Phosphine-Catalyzed Annulation

Furthermore, the compound is utilized in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon in reactions with N-tosylimines. This methodology facilitates the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing its versatility in organic synthesis and the creation of functionally diverse molecules (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

Target of Action

Many compounds with similar structures, such as indole derivatives, are known to bind with high affinity to multiple receptors . These targets can include various enzymes, ion channels, and receptor proteins, which play crucial roles in numerous biological processes.

Mode of Action

The interaction of these compounds with their targets often results in changes in the target’s activity, which can lead to alterations in cellular functions. For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific viral enzymes .

Biochemical Pathways

The affected pathways can vary widely depending on the specific targets of the compound. For instance, indole derivatives have been found to impact a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if the compound exhibits antiviral activity, it may prevent viral replication within the cell .

properties

IUPAC Name |

ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-7-28-20(26)16-15-12-21(2,3)24-22(4,5)17(15)29-19(16)23-18(25)13-9-8-10-14(11-13)27-6/h8-11,24H,7,12H2,1-6H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPRHROXKVCVOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)